molecular formula C8H6ClIN2 B8248515 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine

5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine

Cat. No.: B8248515
M. Wt: 292.50 g/mol
InChI Key: NHBYJOIMCWHBJC-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of chlorine and iodine atoms at the 5 and 3 positions, respectively, and a methyl group at the 1 position of the pyrrolo[3,2-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving suitable starting materials such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the chlorine atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Introduction of the iodine atom: Iodination is typically carried out using iodine or iodinating agents such as N-iodosuccinimide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine has several scientific research applications, including:

    Medicinal chemistry: It is investigated for its potential as a kinase inhibitor and its role in cancer therapy.

    Chemical biology: The compound is used as a probe to study biological pathways and molecular interactions.

    Material science: It is explored for its potential use in organic electronics and optoelectronic devices.

    Pharmaceutical development: The compound serves as a building block for the synthesis of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of kinase activity can result in the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 4-Chloro-2-iodo-5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine
  • 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and iodine atoms, along with the methyl group, allows for versatile chemical modifications and enhances its potential as a pharmacologically active compound.

Properties

IUPAC Name

5-chloro-3-iodo-1-methylpyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-12-4-5(10)8-6(12)2-3-7(9)11-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBYJOIMCWHBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=N2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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